3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-19-12-8-7-11(9-14(12)20(2)17(19)23)15(22)10-21-13-5-3-4-6-16(13)25-18(21)24/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOUNEAIAILSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CN3C4=CC=CC=C4OC3=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzimidazoles, for instance, are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are also the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Benzoxazoles, on the other hand, are a type of aromatic organic compound that contains a benzene-fused oxazole ring. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
The compound 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one is a member of the benzimidazolone family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 337.335 g/mol. The structure features a benzoxazole ring fused with a benzimidazole derivative, which contributes to its biological properties.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzoxazole and benzimidazole exhibit significant antibacterial activity. For instance, a study reported that certain benzoxazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.12 µg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | Bacillus subtilis | 3.12 |
| Benzoxazole Derivative B | Escherichia coli | 6.25 |
| Benzimidazole Derivative C | Candida albicans | 12.50 |
Analgesic and Anti-inflammatory Properties
Compounds containing the benzoxazole nucleus have shown promising analgesic and anti-inflammatory activities. Studies suggest that these compounds exert their effects by inhibiting prostaglandin synthesis, which is crucial in mediating pain and inflammation . Notably, derivatives with acyl substitutions on the benzoxazole ring have been linked to enhanced analgesic effects while minimizing gastric toxicity.
Anticancer Activity
The anticancer potential of related compounds has been well-documented. For example, UK-1, a bis(benzoxazole) natural product, exhibited potent cytotoxicity against various human cancer cell lines with IC50 values as low as 20 nM . Structural modifications in analogs have been shown to influence their efficacy against cancer cells significantly.
Table 2: Anticancer Activity of Benzoxazole Compounds
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| UK-1 | Leukemia | 20 |
| Analog A | Lymphoma | 50 |
| Analog B | Solid Tumors | 100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at specific positions on the benzoxazole or benzimidazole rings can enhance or diminish activity. For instance:
- Presence of Dimethyl Groups : The dimethyl groups in the benzimidazole moiety are crucial for maintaining antimicrobial activity.
- Acyl Substituents : The introduction of acyl groups on the benzoxazole ring has been shown to improve analgesic properties while reducing side effects .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Evaluation : A series of synthesized benzoxazoles were tested against Bacillus subtilis and Escherichia coli, revealing significant antibacterial effects correlated with structural variations .
- Analgesic Studies : Research demonstrated that certain derivatives significantly reduced pain in animal models by inhibiting inflammatory pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in exhibiting anticancer properties. For instance:
- A series of derivatives based on the benzimidazole framework have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
- The compound's structural analogs have been evaluated for their ability to disrupt DNA synthesis in cancer cells, leading to increased apoptosis rates .
Case Study:
A study synthesized several benzimidazole derivatives and tested their efficacy against glioblastoma cells. The results indicated that certain derivatives significantly reduced cell viability through mechanisms involving DNA damage and cell cycle arrest .
Antimicrobial Properties
Compounds with similar structural features have also been explored for their antimicrobial activities:
- Research has demonstrated that benzoxazole derivatives possess substantial antibacterial and antifungal properties. These compounds inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents .
Case Study:
In a comparative study, several benzoxazole derivatives were tested against common bacterial strains. The results showed that specific compounds exhibited potent inhibitory effects, suggesting their utility in developing new antibiotics .
Biological Mechanisms
The biological mechanisms underlying the activity of 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one are multifaceted:
- Apoptosis Induction: Many studies report that these compounds can trigger apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial membrane potential loss and caspase activation .
- Antioxidant Activity: Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative damage while selectively targeting cancerous cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzimidazolone- and benzoxazolone-based derivatives. Below is a comparative analysis of key analogues:
Key Findings:
Bioactivity: The oxazolidinone-substituted benzimidazolone () demonstrates enhanced antibacterial activity compared to the target compound, likely due to the oxazolidinone’s known role in inhibiting bacterial protein synthesis. The 4-chlorophenyl isoxazole derivative () highlights the importance of halogenated aromatic groups in antimicrobial potency, a feature absent in the target compound.
Supramolecular Interactions :
- The phthalide-benzimidazole hybrid () exhibits robust hydrogen-bonding networks and π-π interactions, which are critical for crystal engineering. The target compound’s dimethyl groups may hinder similar packing efficiency.
Synthetic Flexibility: The oxoethyl linker in the target compound allows for modular synthesis, akin to the oxazolidinone-linked benzimidazolone (). However, the dimethyl groups may complicate regioselective functionalization.
Q & A
Q. What emerging applications could this compound have in material science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
